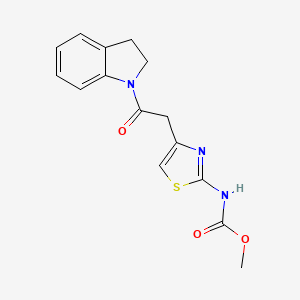

4-氨基-2-(2-苯乙基)-2,3-二氢-1H-异吲哚-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

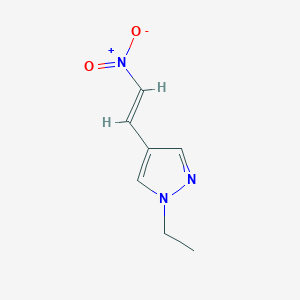

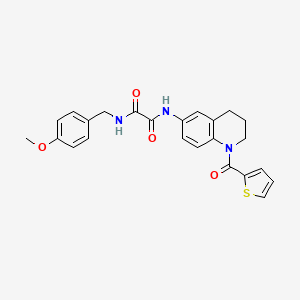

The compound 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic molecule that appears to be related to various synthesized amino acid derivatives and heterocyclic compounds as seen in the provided papers. Although none of the papers directly discuss this compound, they provide insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including the use of chiral auxiliaries, asymmetric Michael addition, azidation, hydrolysis, and hydrogenation reactions. For instance, the asymmetric synthesis of all four isomers of a β-branched unusual amino acid was achieved with high stereoselectivity and moderate overall yields, indicating the potential complexity and efficiency of synthesizing similar compounds . Parallel synthesis methods, such as the aza-Wittig reaction followed by reaction with various amines, have also been employed to create a series of 2-amino-4H-imidazol-4-ones, suggesting that similar strategies could be applicable to the synthesis of 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and IR spectroscopy. For example, the structure of 2-amino-4H-imidazol-4-ones was confirmed through these methods, and the configuration of one compound was determined to be in the Z form based on coupling constants . This implies that detailed structural analysis of 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one would likely involve similar spectroscopic techniques to elucidate its configuration and conformation.

Chemical Reactions Analysis

The related compounds have been synthesized through various chemical reactions, including condensation reactions under reflux conditions. For example, a novel pyrazolone derivative was prepared via condensation of a substituted benzaldehyde with an amino-dihydro-pyrazolone in ethanol/acetic acid . This suggests that the synthesis of 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one might also involve condensation reactions among its synthetic steps.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, melting points, and stability of these compounds can be influenced by their molecular structure and substituents. The use of spectral data for structure assignment indicates that similar analytical methods would be necessary to determine the physical and chemical properties of the compound .

科学研究应用

合成和表征

2,3-二氢-2-烷基-3-(取代氨基)-1H-异吲哚-1-酮的合成

通过选择性烷基化 2,3-二氢-3-(取代氨基)-1H-异吲哚-1-酮,实现了多种 2,3-二氢-2-烷基-3-(取代氨基)-1H-异吲哚-1-酮的合成。这些化合物衍生自 2-氰基苯甲醛,并与烷基卤化物在相转移催化剂体系中反应 (Sato, Senzaki, Goto, & Saito, 1986).

衍生物的结构研究

对 4-氨基-1,5-二甲基-2-苯基-2,3-二氢-1H-吡唑-3-酮(4-氨基安替比林)的六个衍生物进行了结构研究。这些衍生物由 4-氨基安替比林与各种含醛、酮和酯的分子反应合成。该研究重点关注氢键模式,与原始的 4-氨基安替比林相比 (Mnguni & Lemmerer, 2015).

分析应用

- 毛细管电泳与激光荧光检测:3-(4-羧基苯甲酰)-2-喹啉甲醛用作超灵敏测定伯胺的试剂。该方法包括使氨基酸和肽与试剂反应以形成荧光异吲哚衍生物,然后通过高效毛细管电泳分离并通过激光诱导荧光信号检测 (Liu, Hsieh, Wiesler, & Novotny, 1991).

生物学应用

衍生物的抗癌活性

以 4-氨基安替比林为关键中间体合成的化合物被评估了对人肿瘤乳腺癌细胞系 (MCF7) 的抗癌特性。一些化合物表现出显着的活性,突出了这些衍生物在癌症治疗中的潜力 (Ghorab, El-Gazzar, & Alsaid, 2014).

作为化学传感器的物理化学研究

合成了一个衍生物 (HDDP) 并研究了其物理化学性质。该化合物作为 Al3+ 离子的荧光化学传感器显示出高选择性和灵敏度,表明其在化学传感中的潜在应用 (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).

作用机制

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Similar compounds are known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

4-amino-2-(2-phenylethyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-15-8-4-7-13-14(15)11-18(16(13)19)10-9-12-5-2-1-3-6-12/h1-8H,9-11,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZUCMUVGTUJLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)N1CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)

![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)